molecular formula C11H14FN B12944592 (S)-Cyclobutyl(3-fluorophenyl)methanamine

(S)-Cyclobutyl(3-fluorophenyl)methanamine

Katalognummer: B12944592
Molekulargewicht: 179.23 g/mol
InChI-Schlüssel: WYAWCLOFRPRETF-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Cyclobutyl(3-fluorophenyl)methanamine is a chiral amine compound characterized by the presence of a cyclobutyl group attached to a 3-fluorophenyl ring through a methanamine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclobutyl(3-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutyl bromide and 3-fluorobenzylamine.

    Nucleophilic Substitution: Cyclobutyl bromide undergoes nucleophilic substitution with 3-fluorobenzylamine in the presence of a base such as sodium hydride or potassium carbonate.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions followed by efficient chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the scalability and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Cyclobutyl(3-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Cyclobutyl(3-fluorophenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of (S)-Cyclobutyl(3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(3-Fluorophenyl)ethanamine: Similar structure but with an ethanamine linkage instead of a methanamine linkage.

    (3-Ethyl-4-fluorophenyl)methanamine: Similar structure with an ethyl group instead of a cyclobutyl group.

Uniqueness

(S)-Cyclobutyl(3-fluorophenyl)methanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C11H14FN

Molekulargewicht

179.23 g/mol

IUPAC-Name

(S)-cyclobutyl-(3-fluorophenyl)methanamine

InChI

InChI=1S/C11H14FN/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8,11H,1,3-4,13H2/t11-/m0/s1

InChI-Schlüssel

WYAWCLOFRPRETF-NSHDSACASA-N

Isomerische SMILES

C1CC(C1)[C@@H](C2=CC(=CC=C2)F)N

Kanonische SMILES

C1CC(C1)C(C2=CC(=CC=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.